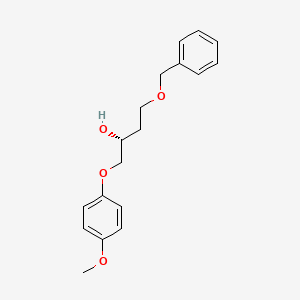![molecular formula C24H24Si B14211872 Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane CAS No. 778649-19-7](/img/structure/B14211872.png)
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is a complex organosilicon compound characterized by its unique structure, which includes an anthracene moiety and ethynyl groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane typically involves the coupling of 5-ethynylanthracene with triethylsilane. This reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of triethylsilane derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Applications De Recherche Scientifique
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the anthracene moiety.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane involves its interaction with molecular targets through its ethynyl and anthracene groups. The ethynyl groups can participate in π-π interactions and conjugation, while the anthracene moiety can engage in photophysical processes, such as fluorescence. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Ethynylsilane: Contains ethynyl groups attached to silicon, used in various coupling reactions.
Anthracene Derivatives: Compounds containing the anthracene moiety, used in photochemistry and materials science.
Uniqueness
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is unique due to the combination of its ethynyl and anthracene groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Propriétés
Numéro CAS |
778649-19-7 |
|---|---|
Formule moléculaire |
C24H24Si |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
triethyl-[2-(5-ethynylanthracen-1-yl)ethynyl]silane |
InChI |
InChI=1S/C24H24Si/c1-5-19-11-9-13-21-18-24-20(12-10-14-22(24)17-23(19)21)15-16-25(6-2,7-3)8-4/h1,9-14,17-18H,6-8H2,2-4H3 |
Clé InChI |
UDBDQHFEIDGIHY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CC1=CC=CC2=CC3=C(C=CC=C3C#C)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



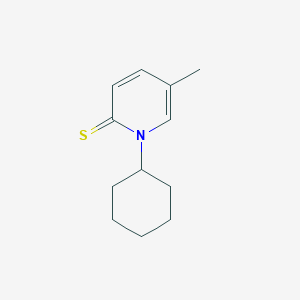
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
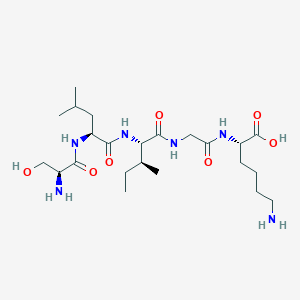
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
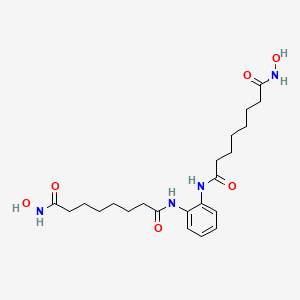
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)

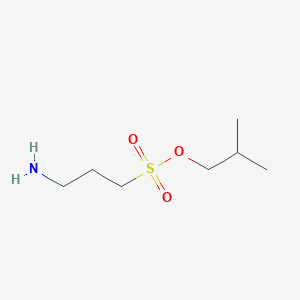
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
